molecular formula C17H14Si B14661650 a-Naphthyl-phenylmethylsilane CAS No. 51656-85-0

a-Naphthyl-phenylmethylsilane

Cat. No.: B14661650
CAS No.: 51656-85-0
M. Wt: 246.38 g/mol
InChI Key: IYQHESLUBOBCPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

a-Naphthyl-phenylmethylsilane: is an organosilicon compound that features a silicon atom bonded to a phenyl group, a naphthyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of a-Naphthyl-phenylmethylsilane typically involves the reaction of a naphthyl halide with phenylmethylsilane in the presence of a catalyst. One common method is the use of a Friedel-Crafts reaction, where a naphthyl halide reacts with phenylmethylsilane in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts reactions with optimized conditions for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: a-Naphthyl-phenylmethylsilane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Silanols or siloxanes.

    Reduction: Silanes with reduced functional groups.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

a-Naphthyl-phenylmethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of a-Naphthyl-phenylmethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive silicon-carbon bonds. The silicon atom can form stable bonds with oxygen, nitrogen, and other elements, making it a versatile compound in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Uniqueness: a-Naphthyl-phenylmethylsilane is unique due to the presence of both a naphthyl and a phenyl group, which imparts distinct chemical properties and reactivity. This combination allows for a broader range of applications and makes it a valuable compound in various fields of research and industry .

Properties

CAS No.

51656-85-0

Molecular Formula

C17H14Si

Molecular Weight

246.38 g/mol

InChI

InChI=1S/C17H14Si/c1-2-7-14(8-3-1)13-18-17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2

InChI Key

IYQHESLUBOBCPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[Si]C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.